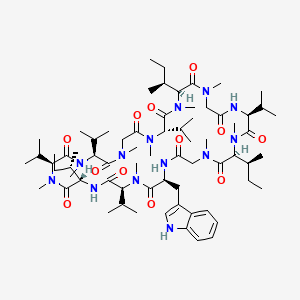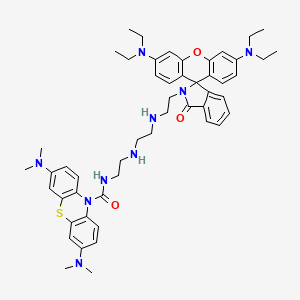
Lacidipine-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacidipine-13C4 is a compound that is isotopically labeled with carbon-13. It is a derivative of lacidipine, which is an orally active and highly selective L-type calcium channel blocker. Lacidipine primarily acts on smooth muscle calcium channels, leading to the dilation of peripheral arteries, reduction of peripheral resistance, and long-lasting antihypertensive activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lacidipine-13C4 involves the incorporation of carbon-13 isotopes into the lacidipine molecule. The synthetic route typically starts with the preparation of the carbon-13 labeled precursors, followed by their incorporation into the lacidipine structure through a series of chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires precise control of reaction conditions and the use of specialized equipment to handle the isotopically labeled materials. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Lacidipine-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
Lacidipine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis and to study reaction mechanisms.
Biology: Employed in studies of calcium channel function and regulation.
Medicine: Investigated for its potential therapeutic effects in hypertension, atherosclerosis, and acute kidney injury.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Lacidipine-13C4 exerts its effects by blocking L-type calcium channels in smooth muscle cells. This leads to the dilation of peripheral arteries, reduction of peripheral resistance, and a decrease in blood pressure. The compound also modulates the caspase-3 pathway, protecting cells from apoptosis induced by ATP depletion and recovery .
Comparison with Similar Compounds
Lacidipine-13C4 is compared with other similar compounds, such as:
Nifedipine: Another L-type calcium channel blocker with a faster onset of action but shorter duration.
Amlodipine: A calcium channel blocker with a longer duration of action and similar antihypertensive effects.
Felodipine: Known for its high vascular selectivity and long duration of action.
This compound is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways .
Properties
Molecular Formula |
C26H33NO6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(3,5-13C2)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i21+1,22+1,24+1,25+1 |
InChI Key |
GKQPCPXONLDCMU-BAVKWFKESA-N |
Isomeric SMILES |
CCO[13C](=O)[13C]1=C(NC(=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)


![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)

![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)

